6',7'-Dihydroxybergamottin

Description

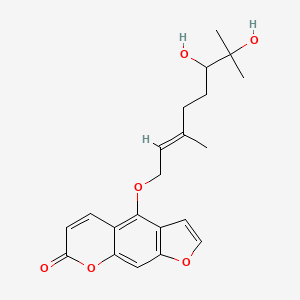

structure given in first source

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZUPBUEKFXTSD-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CCC(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045401 | |

| Record name | 6′,7′-Dihydroxybergamottin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145414-76-2, 71339-34-9 | |

| Record name | 6′,7′-Dihydroxybergamottin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145414-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071339349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6′,7′-Dihydroxybergamottin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Provenance of 6',7'-Dihydroxybergamottin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6',7'-Dihydroxybergamottin (DHB) is a naturally occurring furanocoumarin predominantly found in citrus fruits. It is of significant interest to the scientific and medical communities due to its potent, mechanism-based inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme in human drug metabolism. This technical guide provides an in-depth exploration of the natural sources of DHB, detailing its concentration in various citrus species. Furthermore, it outlines the experimental protocols for its extraction and quantification, elucidates its biosynthetic pathway, and illustrates its mechanism of CYP3A4 inhibition. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Sources and Quantitative Distribution

This compound is primarily isolated from citrus fruits, with notable concentrations found in grapefruit (Citrus paradisi), pomelos (Citrus maxima), and sour oranges (Citrus aurantium)[1]. The compound is present in both the peel and the pulp of these fruits[1]. The concentration of DHB can vary significantly depending on the citrus species, cultivar, and the part of the fruit being analyzed. The following tables summarize the quantitative data on DHB content in various raw citrus sources.

Table 1: Concentration of this compound in the Juice/Pulp of Various Citrus Species

| Citrus Species | Cultivar/Variety | Concentration (µg/mL) | Reference |

| Grapefruit (Citrus paradisi) | White | 7.54 | [2] |

| Lime (Citrus aurantiifolia) | N/A | 13.21 | [2] |

| Sour Orange (Citrus aurantium) | N/A | 8.08 | [2] |

Table 2: Concentration of this compound in the Peel of Various Citrus Species

| Citrus Species | Cultivar/Variety | Concentration (µg/g) | Reference |

| Grapefruit (Citrus paradisi) | White | 85.27 | |

| Sweetie (C. maxima × C. paradisi) | N/A | 173.32 | |

| Crystallized Grapefruit Peel | N/A | 7.2 |

Experimental Protocols

Extraction of this compound from Citrus Peel and Pulp

A common method for the extraction of furanocoumarins, including DHB, from citrus matrices involves solvent extraction.

Protocol:

-

Sample Preparation: Fresh citrus peel and pulp are separated and lyophilized (freeze-dried) to remove water. The dried material is then ground into a fine powder using a ball mill.

-

Extraction: A known mass (e.g., 20 mg) of the powdered sample is mixed with a solution of 80:20 methanol/water (v/v). The mixture is subjected to sonication for a defined period (e.g., 90 minutes) to enhance extraction efficiency. Alternatively, the sample can be stirred with the solvent for 60 minutes.

-

Solvent Evaporation and Reconstitution: The resulting extract is then evaporated to dryness under reduced pressure. The dried residue is resuspended in a solution of 75:25 methanol/ultrapure water (v/v) for subsequent analysis. For some applications, ethyl acetate can also be used as the extraction solvent.

Quantification by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

A rapid and sensitive UPLC-MS method is employed for the separation and quantification of DHB and other furanocoumarins.

Protocol:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Agilent Technologies 1290 Infinity) is used.

-

Mobile Phase: A gradient elution is performed using a two-solvent system:

-

Solvent A: 0.1% formic acid in ultrapure water.

-

Solvent B: 0.1% formic acid in methanol.

-

-

Gradient Program: A typical gradient might be: 10% B to 20% B over 0.74 min, to 60% B at 5.88 min, to 90% B at 10 min, then to 100% B held for 4 min, followed by re-equilibration at 10% B.

-

Flow Rate: A constant flow rate, for instance, of 0.5 mL/min is maintained.

-

Column Temperature: The column is maintained at a constant temperature, for example, 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Single Ion Monitoring (SIM) is employed for selective and sensitive quantification of the target analyte. The specific m/z ratio for DHB is monitored.

-

-

Quantification: A standard curve is generated using certified reference standards of this compound at various concentrations. The concentration of DHB in the samples is then determined by comparing the peak area of the analyte to the standard curve.

Biosynthesis of this compound

The biosynthesis of this compound in citrus plants begins with the general phenylpropanoid pathway, starting from the amino acid phenylalanine. The pathway involves a series of enzymatic reactions to form the core coumarin structure, which is then further modified to yield various furanocoumarins, including DHB.

Key Enzymes in the Pathway:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-coumarate-CoA ligase

-

C2'H: Cinnamoyl-CoA 2'-hydroxylase

-

CYP: Cytochrome P450 monooxygenase

The pathway initiates with the conversion of L-phenylalanine to trans-cinnamic acid, which is subsequently hydroxylated to p-coumaric acid. A series of reactions leads to the formation of the key intermediate, umbelliferone. Umbelliferone then undergoes prenylation to form demethylsuberosin, which is cyclized to marmesin. Psoralen is formed from marmesin, and subsequent hydroxylation and geranylation steps lead to the formation of bergamottin. Finally, a hydroxylation reaction, catalyzed by a cytochrome P450 enzyme, converts bergamottin to this compound.

Mechanism of CYP3A4 Inhibition

This compound is a well-characterized mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4). This type of inhibition, also known as "suicide inhibition," involves the metabolic activation of the inhibitor by the target enzyme into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.

The mechanism of CYP3A4 inactivation by DHB proceeds as follows:

-

Binding: DHB binds to the active site of the CYP3A4 enzyme.

-

Metabolic Activation: The CYP3A4 enzyme metabolizes DHB, specifically targeting the furan moiety of the molecule. This oxidation process generates a highly reactive intermediate, likely a γ-ketoenal.

-

Covalent Adduct Formation: This reactive intermediate then forms a covalent bond with a nucleophilic residue within the active site of the CYP3A4 apoprotein, leading to the formation of an irreversible enzyme-inhibitor adduct.

-

Inactivation: The formation of this covalent adduct results in the irreversible inactivation of the enzyme, preventing it from metabolizing other substrates. The recovery of enzyme activity requires the synthesis of new enzyme molecules.

This potent and irreversible inhibition of CYP3A4 by DHB is the primary mechanism behind the well-documented "grapefruit juice effect," where the co-administration of grapefruit juice with certain medications leads to altered drug pharmacokinetics and potential adverse effects.

Conclusion

This compound is a significant natural product with profound effects on human drug metabolism. Its primary sources are citrus fruits, particularly grapefruit, pomelo, and sour orange. Understanding its distribution, biosynthesis, and mechanism of action is crucial for drug development, clinical pharmacology, and food-drug interaction studies. The protocols and data presented in this guide provide a foundational resource for researchers and scientists working with this potent furanocoumarin.

References

An In-depth Technical Guide to 6',7'-Dihydroxybergamottin: Chemical Structure, Physical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6',7'-Dihydroxybergamottin (DHB) is a furanocoumarin predominantly found in grapefruit and other citrus species. It is a well-documented, potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, playing a crucial role in the widely recognized "grapefruit juice effect" on drug metabolism. This technical guide provides a comprehensive overview of the chemical structure, physical properties, and key biological activities of DHB. Detailed experimental protocols for its isolation from natural sources and a synthetic route are presented, alongside available spectral data for its characterization. The mechanism of its interaction with CYP3A4 is also discussed, providing valuable insights for researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Identification

This compound is a derivative of psoralen, characterized by a furanocoumarin core with a dihydroxylated geranyl side chain attached at the 7-position.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-[[(2E)-6,7-dihydroxy-3,7-dimethyl-2-octenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one[2] |

| CAS Number | 145414-76-2[2] |

| Molecular Formula | C₂₁H₂₄O₆[2] |

| Molecular Weight | 372.41 g/mol [1] |

| SMILES | CC(=CCC(C(C)(C)O)O)C=CCOc1c2c(cc3c1oc=c3)C=CC(=O)O2 |

| InChI | InChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3/b13-8+ |

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature. Its solubility and spectral characteristics are crucial for its extraction, purification, and quantification.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Melting Point | Not available in the searched results. |

| Boiling Point | Not available in the searched results. |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. |

| UV Absorption (λmax) | 221, 250, 309 nm |

Spectroscopic Data

While detailed spectral data with peak assignments are not fully available in the public domain, the use of NMR and mass spectrometry for the identification of this compound has been reported.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of this compound to be 372 g/mol . A chemical ionization mass spectrum shows a parent ion (M+H)⁺ at m/z 373. Prominent fragment ions are observed at m/z 355, 203, and 153. The dominant fragment at m/z 203 corresponds to 5-hydroxypsoralen (bergaptol).

NMR Spectroscopy

Infrared (IR) Spectroscopy

Specific IR absorption data for this compound is not detailed in the available search results. However, the expected characteristic absorption bands would include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=O stretching (lactone): A strong absorption band around 1700-1750 cm⁻¹.

-

C=C stretching (aromatic and alkene): Bands in the region of 1450-1650 cm⁻¹.

-

C-O stretching (ether and alcohol): Absorptions in the 1000-1300 cm⁻¹ region.

Experimental Protocols

Isolation of this compound from Grapefruit Juice

The following protocol is a generalized procedure based on reported methods for the extraction and purification of this compound from grapefruit juice.

Caption: Synthesis of this compound from bergamottin.

Methodology:

-

Epoxidation of Bergamottin: Bergamottin is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent to form 6',7'-epoxybergamottin.

-

Acid-Catalyzed Hydrolysis: The resulting epoxide is then subjected to acid-catalyzed hydrolysis. For instance, treatment with a dilute acid like perchloric acid in a solvent such as dioxane opens the epoxide ring to form the diol, yielding this compound. The yield from bergamottin has been reported to be around 16%.

Biological Activity and Mechanism of Action

The most significant biological activity of this compound is its potent and mechanism-based inhibition of cytochrome P450 3A4 (CYP3A4). This enzyme is a major player in the metabolism of a vast number of therapeutic drugs in the liver and small intestine.

Signaling Pathway of CYP3A4 Inhibition

Caption: Mechanism-based inhibition of CYP3A4 by this compound.

Mechanism of Inhibition:

This compound acts as a mechanism-based inhibitor of CYP3A4. This means that it is itself a substrate for the enzyme. During the metabolic process, DHB is converted into a reactive intermediate. This intermediate then covalently binds to the active site of the CYP3A4 enzyme, leading to its irreversible inactivation. This inactivation reduces the metabolic capacity of CYP3A4, resulting in decreased first-pass metabolism of co-administered drugs that are substrates for this enzyme. Consequently, the oral bioavailability and plasma concentrations of these drugs are significantly increased, which can lead to potential adverse drug reactions. The IC₅₀ value for the inhibition of human CYP3A4 by this compound has been reported to be in the range of 1-2 μM.

Conclusion

This compound is a key bioactive furanocoumarin with significant implications for drug metabolism. Its well-defined chemical structure and potent inhibitory effect on CYP3A4 make it a subject of considerable interest in the fields of pharmacology, toxicology, and drug development. The experimental protocols provided herein offer a foundation for its isolation and synthesis, facilitating further research into its biological effects and potential therapeutic applications. A more detailed elucidation of its spectral characteristics would be a valuable addition to the existing body of knowledge. This technical guide serves as a comprehensive resource for professionals seeking to understand and work with this important natural product.

References

Initial isolation and characterization of 6',7'-Dihydroxybergamottin.

An In-depth Technical Guide on the Initial Isolation and Characterization of 6',7'-Dihydroxybergamottin

Introduction

This compound (DHB) is a naturally occurring furanocoumarin predominantly found in grapefruit (Citrus paradisi) and other citrus species like pomelos and sour oranges, present in both the peel and the pulp.[1] It is a significant compound of interest in the fields of pharmacology and drug development due to its potent inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4.[2][3][4] This inhibition is the primary mechanism behind the well-documented "grapefruit-drug interaction," where the consumption of grapefruit juice can significantly alter the metabolism and increase the bioavailability of numerous orally administered drugs.[5] This guide provides a comprehensive overview of the initial methods used for the isolation and structural characterization of DHB, tailored for researchers, scientists, and drug development professionals.

Isolation Methodologies

The initial isolation of this compound from natural sources, primarily grapefruit juice, involves a multi-step process combining solvent extraction and various chromatographic techniques to separate it from a complex mixture of other furanocoumarins and phytochemicals.

Extraction

The process begins with the extraction of furanocoumarins from grapefruit juice or peel.

-

Solvent Selection : Methanol has been identified as an optimal solvent for the extraction of coumarins and furanocoumarins from citrus fruits. Other commonly used solvents include ethyl acetate and methylene chloride.

-

Procedure : Grapefruit juice is typically partitioned with an organic solvent like methylene chloride or ethyl acetate. The organic phase, containing the furanocoumarins, is then collected and evaporated to yield a crude extract.

Chromatographic Separation and Purification

The crude extract is subjected to one or more chromatographic steps to isolate DHB.

-

Column Chromatography : Normal-phase silica gel column chromatography is a common initial step to fractionate the crude extract.

-

Thin-Layer Chromatography (TLC) : Preparative TLC has been successfully used for the isolation of DHB. For instance, a silica gel plate developed with a hexane:acetone (6:4) solvent system, followed by re-chromatography with methylene chloride:acetone (3:2), has been reported to effectively isolate the compound.

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase semi-preparative or preparative HPLC is the final step to obtain highly pure DHB. C18 columns are typically used for the separation of grapefruit furanocoumarins. The purity of the final compound is confirmed by analytical HPLC-MS, ensuring the absence of extra signals in the total-ion-current chromatogram.

Structural Characterization

Once isolated, the structure of this compound is elucidated and confirmed using modern spectroscopic techniques.

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of the compound. The molecular formula has been identified as C21H24O6, with a molecular weight of approximately 372 g/mol . Electrospray ionization (ESI) coupled with mass spectrometry is often employed for analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR studies are crucial for determining the precise chemical structure, including the connectivity of atoms and stereochemistry.

-

Ultraviolet (UV) Spectroscopy : Furanocoumarins exhibit characteristic UV absorption peaks. DHB shows absorption maxima at approximately 221, 250, and 309 nm.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one | |

| Molecular Formula | C₂₁H₂₄O₆ | |

| Molecular Weight | 372.4 g/mol | |

| CAS Number | 145414-76-2 | |

| Appearance | Crystalline solid | |

| UV λmax | 221, 250, 309 nm | |

| MS Precursor m/z | 373.1646 [M+H]⁺ |

Table 2: Chromatographic Data for this compound

| Technique | Conditions | Value | Reference |

| TLC (Silica Gel) | Hexane:Acetone (6:4) | R_f = 0.35 | |

| TLC (Silica Gel) | Methylene chloride:Acetone (3:2) | R_f = 0.6 | |

| HPLC | (Conditions not specified) | Retention Time = 16 min |

Table 3: In Vitro Inhibitory Activity of this compound against CYP3A4

| Assay | IC₅₀ Value | Reference |

| Inhibition of 6β-hydroxytestosterone formation (rat liver microsomes) | 25 µM | |

| Inhibition of CYP3A4 (human liver microsomes) | 1-2 µM | |

| Inhibition of midazolam α-hydroxylation | 4.7 µM (reversible) | |

| Inhibition of midazolam α-hydroxylation (after preincubation) | 0.31 µM (mechanism-based) | |

| Inhibition of CYP3A4 | 1.2 µM |

Experimental Protocols

Protocol 1: Isolation of DHB from Grapefruit Juice via TLC

-

Extraction :

-

Extract grapefruit juice prepared from frozen concentrate with methylene chloride.

-

Evaporate the organic phase to dryness.

-

Dissolve the resulting residue in a small volume of methylene chloride.

-

-

Thin-Layer Chromatography (TLC) :

-

Apply the concentrated residue to a 250 µM silica gel TLC plate.

-

Develop the plate using a hexane:acetone (6:4) solvent system. The band corresponding to DHB will have an R_f value of approximately 0.35.

-

Scrape the silica gel containing the compound of interest from the plate.

-

Extract the compound from the silica gel.

-

Re-chromatograph the extracted material on a new silica gel plate using a methylene chloride:acetone (3:2) solvent system (R_f ≈ 0.6).

-

-

Final Purification :

-

Extract the purified compound from the silica gel using ethyl acetate.

-

Crystallize the final product from a hexane:ethyl acetate mixture to obtain pure this compound.

-

Protocol 2: Isolation of DHB via Column Chromatography and HPLC

-

Extraction :

-

Extract grapefruit juice with ethyl acetate.

-

Dry the extract completely.

-

-

Column Chromatography :

-

Load the dried extract onto a silica gel column.

-

Elute the column with a suitable solvent gradient to fractionate the components.

-

-

Preparative HPLC :

-

Subject the fractions containing DHB to preparative HPLC for final purification.

-

Use a C18 reversed-phase column for optimal separation.

-

-

Purity Analysis :

-

Analyze the purity of the isolated compound using analytical HPLC coupled with a mass spectrometer to ensure a single peak corresponding to the mass of DHB.

-

Visualizations

Caption: Workflow for the isolation and characterization of this compound.

Caption: Signaling pathway of CYP3A4 inhibition by this compound.

Conclusion

The initial isolation and characterization of this compound have been pivotal in understanding its role as a potent inhibitor of CYP3A4 and the underlying cause of grapefruit-drug interactions. The methodologies, relying on a combination of solvent extraction and multi-step chromatographic purification, have enabled the procurement of pure DHB for structural elucidation by NMR and MS. The characterization of its inhibitory activity has provided critical insights for the fields of drug metabolism, clinical pharmacology, and food science, guiding safer co-administration of medications and paving the way for potential therapeutic applications leveraging CYP3A4 inhibition.

References

An In-depth Technical Guide to the In Vivo Pharmacokinetic Profile of 6',7'-Dihydroxybergamottin

Introduction

6',7'-Dihydroxybergamottin (DHB) is a naturally occurring furanocoumarin predominantly found in grapefruit and Seville oranges.[1][2] It is a key bioactive constituent responsible for the widely recognized "grapefruit juice effect," an interaction that significantly alters the pharmacokinetics of numerous orally administered drugs.[3][4] DHB is a potent, mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4), an essential enzyme for the metabolism of approximately 50% of all marketed drugs.[5] This inhibition occurs primarily in the intestine, leading to decreased first-pass metabolism and a subsequent increase in the oral bioavailability of CYP3A4 substrates. This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of DHB, focusing on its metabolic effects, experimental evaluation, and quantitative impact on co-administered drugs.

Pharmacokinetic Profile and Mechanism of Action

Direct and complete pharmacokinetic data for pure this compound (such as Cmax, Tmax, and AUC) is not extensively detailed in the available literature, as human studies typically utilize DHB-containing products like grapefruit juice rather than the isolated compound. The research focus has primarily been on DHB's profound impact on the pharmacokinetics of other drugs.

Absorption and First-Pass Metabolism

Following oral ingestion, DHB is absorbed from the gastrointestinal tract. Its most significant action takes place within the enterocytes of the intestinal wall, which have high concentrations of the CYP3A4 enzyme. The primary effect of DHB is the potent and irreversible inhibition of this intestinal CYP3A4. This "suicide inhibition" means that the enzyme metabolizes DHB into a reactive intermediate that permanently binds to and inactivates the enzyme, leading to its accelerated degradation. This effect is most pronounced in the intestine; hepatic (liver) CYP3A4 is less affected after a single administration of grapefruit juice. By inactivating intestinal CYP3A4, DHB effectively reduces the first-pass metabolism of co-administered drugs that are substrates for this enzyme.

Distribution

The systemic distribution of DHB is not well-characterized. However, the localized and potent effect on gut wall CYP3A4 suggests that significant concentrations are achieved in the intestine. The lack of a major effect on hepatic CYP3A4 after single consumption indicates that either systemic absorption is limited or the compound is rapidly cleared before reaching the liver in sufficient concentrations to cause significant inhibition.

Metabolism and Excretion

DHB itself is metabolized by CYP3A4, which is the very mechanism of its inhibitory action. The process leads to the formation of a reactive intermediate that inactivates the enzyme. Models of DHB pharmacokinetics include CYP3A4-mediated clearance and passive glomerular filtration as routes of elimination. The effects of this enzymatic inhibition can be measured up to 24 hours after consumption of grapefruit juice, indicating a lasting impact on metabolic capacity.

Data on Pharmacokinetic Interactions

While pharmacokinetic parameters for DHB alone are scarce, its effect on co-administered drugs has been quantified in numerous studies. The following table summarizes key findings from clinical trials where drugs were administered with DHB-containing juices.

| Co-administered Drug | Vehicle | Key Pharmacokinetic Change | Magnitude of Change | Reference |

| Cyclosporine | Grapefruit Juice | Increase in AUC | ▲ 55% | |

| Cyclosporine | Grapefruit Juice | Increase in Cmax | ▲ 35% | |

| Cyclosporine | Seville Orange Juice | No significant influence on disposition | ↔ | |

| Felodipine | Orange Juice with DHB extract | Increase in AUC | ▲ 1.9-fold | |

| Felodipine | Orange Juice with DHB extract | Increase in Cmax | ▲ 1.7-fold |

AUC: Area under the concentration-time curve; Cmax: Maximum plasma concentration.

Experimental Protocols

The investigation of DHB's pharmacokinetic effects typically involves controlled clinical studies with healthy human volunteers.

Study Design

A common methodology is the crossover study design, where each subject serves as their own control. For instance, in a study assessing the interaction with cyclosporine, seven healthy volunteers were administered the drug with water, grapefruit juice, or Seville orange juice in different phases of the study. Similarly, a study on felodipine involved five healthy volunteers who received the drug with plain orange juice (control), whole grapefruit juice, or orange juice containing a DHB-rich grapefruit extract.

Sample Collection and Analysis

-

Administration : Subjects ingest a standardized dose of a CYP3A4 substrate drug (e.g., a 10 mg felodipine tablet) with a specified volume of the test beverage (e.g., grapefruit juice) or control beverage.

-

Blood Sampling : Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Sample Preparation : Plasma or whole blood is separated from the samples. For analysis, proteins may be precipitated, and the sample is often extracted using techniques like liquid-liquid extraction (e.g., with methylene chloride) or solid-phase extraction.

-

Quantification : The concentrations of the drug and its metabolites in the biological samples are quantified using validated analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is the most common and sensitive technique for this purpose due to its high selectivity and sensitivity.

-

Pharmacokinetic Analysis : The resulting concentration-time data is analyzed using noncompartmental methods to determine key pharmacokinetic parameters like AUC, Cmax, and Tmax.

Visualized Mechanisms and Workflows

Mechanism of CYP3A4 Inhibition by DHB

The following diagram illustrates the mechanism-based inhibition of intestinal CYP3A4 by this compound.

Typical Experimental Workflow for a DHB Interaction Study

This diagram outlines the standard protocol for a clinical study investigating the pharmacokinetic interaction between a drug and DHB in grapefruit juice.

References

- 1. This compound in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. nutrientjournal.com [nutrientjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 6',7'-Dihydroxybergamottin in Grapefruit-Drug Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grapefruit juice is a well-documented perpetrator of clinically significant drug-drug interactions (DDIs), primarily through the inhibition of intestinal cytochrome P450 3A4 (CYP3A4). This inhibition leads to decreased presystemic metabolism and consequently increased oral bioavailability and systemic exposure of numerous drugs. Among the various bioactive constituents of grapefruit, the furanocoumarin 6',7'-dihydroxybergamottin (DHB) has been identified as a principal agent responsible for this "grapefruit juice effect." This technical guide provides an in-depth analysis of the role of DHB in these interactions, focusing on its mechanism of action, quantitative inhibitory potency, and the experimental methodologies used for its characterization.

Introduction: The Grapefruit Juice Effect

The interaction between grapefruit juice and certain medications was first discovered serendipitously and has since become a textbook example of food-drug interactions. The clinical consequence is a significant, and often unpredictable, increase in the plasma concentrations of affected drugs, which can lead to adverse effects.[1] The primary mechanism underlying this phenomenon is the inhibition of CYP3A4, an enzyme responsible for the metabolism of up to 50% of marketed drugs.[2] This inhibition occurs predominantly in the enterocytes of the small intestine, drastically reducing the first-pass metabolism of orally administered CYP3A4 substrates.[1][3] The effect is long-lasting, with inhibition measurable up to 24 hours after juice consumption. While several compounds in grapefruit juice, including flavonoids and other furanocoumarins like bergamottin, contribute to this effect, this compound (DHB) is considered a major, if not the primary, inhibitor.

This compound (DHB): A Key Furanocoumarin

DHB is a natural furanocoumarin found in both the peel and pulp of grapefruit and Seville oranges. Its concentration in grapefruit juice can vary significantly, with reported ranges from 0.2 to 52.5 µM. Studies have shown that DHB alone can account for a substantial portion of the inhibitory activity of grapefruit juice on CYP3A4. When an aqueous extract of grapefruit juice, containing DHB at concentrations comparable to the whole juice, was administered to healthy volunteers with the CYP3A4 substrate felodipine, it produced a 1.9-fold increase in the drug's area under the curve (AUC), demonstrating DHB's significant contribution to the interaction in vivo.

Mechanism of Action: CYP3A4 Inhibition

DHB is a potent mechanism-based inhibitor of CYP3A4. This type of inhibition, also known as suicide inhibition, is characterized by an initial, reversible binding to the enzyme, followed by CYP3A4-catalyzed conversion of the inhibitor into a reactive metabolite. This metabolite then forms a covalent bond with the enzyme, leading to its irreversible inactivation.

The key characteristics of DHB's interaction with CYP3A4 are:

-

Irreversibility: The covalent modification of the CYP3A4 enzyme leads to a loss of function that cannot be restored until new enzyme is synthesized. This explains the prolonged duration of the grapefruit juice effect.

-

Time and NADPH-Dependence: As a mechanism-based inhibitor, the inactivation process is dependent on both time and the presence of the cofactor NADPH, which is required for the catalytic activity of CYP enzymes.

-

Enterocyte Specificity: The primary site of interaction is the intestinal epithelium, where high concentrations of DHB come into direct contact with CYP3A4 during drug absorption. Recurrent ingestion of grapefruit juice has been shown to cause a rapid loss of CYP3A4 protein from the small bowel epithelium.

Some studies have also suggested that DHB's inhibitory action may involve the inhibition of NADPH-cytochrome reductase (POR), a key electron donor to P450 enzymes.

Role in P-glycoprotein Inhibition

P-glycoprotein (P-gp), an efflux transporter in the intestine, also plays a role in limiting the oral bioavailability of many drugs. While some components of grapefruit juice may inhibit P-gp, studies have shown that DHB itself is not a significant inhibitor of P-gp at physiologically relevant concentrations. This suggests that DHB's primary contribution to drug interactions is through the inhibition of CYP3A4, although other grapefruit constituents may affect transporter proteins.

Quantitative Analysis of CYP3A4 Inhibition by DHB

The inhibitory potency of DHB against CYP3A4 has been quantified in numerous in vitro studies. The key parameters include the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%), Kᵢ (the reversible inhibition constant), and the mechanism-based inactivation parameters Kᵢ (the concentration of inhibitor that gives half the maximal rate of inactivation) and kᵢₙₐ꜀ₜ (the maximal rate of inactivation).

The following table summarizes key quantitative data from the literature. It is important to note that values can vary between studies due to different experimental systems (e.g., human liver microsomes, recombinant enzymes) and substrates used.

| Parameter | Value (µM) | Enzyme Source | Substrate | Reference(s) |

| IC₅₀ | ~1.0 | Caco-2 cells | Midazolam | |

| IC₅₀ | 25 | Rat Liver Microsomes | Testosterone | |

| IC₅₀ | 1-2 | Human CYP3A4 cDNA | Not specified | |

| Kᵢ (reversible) | ~0.8 | Human Intestinal Microsomes | Testosterone & Midazolam | |

| Kᵢ (inactivation) | ~3.0 | Human Intestinal Microsomes | Testosterone & Midazolam | |

| kᵢₙₐ꜀ₜ | 0.3-0.4 min⁻¹ | Human Intestinal Microsomes | Testosterone & Midazolam |

Visualized Mechanisms and Workflows

Mechanism of CYP3A4 Inactivation by DHB

The following diagram illustrates the process of mechanism-based inhibition of CYP3A4 by this compound.

Caption: Mechanism-based inactivation of CYP3A4 by this compound (DHB).

Experimental Workflow for Determining Inhibition Parameters

The diagram below outlines a typical experimental workflow for determining the mechanism-based inhibition parameters (Kᵢ and kᵢₙₐ꜀ₜ) of DHB on CYP3A4 using human liver microsomes.

Caption: Experimental workflow for determining CYP3A4 mechanism-based inhibition kinetics.

Experimental Protocols

The following sections provide generalized protocols for assessing the inhibitory effect of DHB on CYP3A4 in vitro. These are composite methods based on common practices described in the literature. Researchers should optimize specific conditions for their experimental setup.

Protocol for IC₅₀ Determination (Reversible Inhibition)

This protocol determines the concentration of DHB required to cause 50% inhibition of CYP3A4 activity without a pre-incubation step.

-

Reagent Preparation:

-

Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

-

Enzyme Source: Human Liver Microsomes (HLM) or recombinant human CYP3A4. Dilute in buffer to the desired concentration (e.g., 0.2-0.5 mg/mL protein for HLM).

-

Inhibitor (DHB): Prepare a stock solution in a suitable solvent (e.g., DMSO, Acetonitrile). Create a series of dilutions to test a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Substrate: Prepare a stock solution of a CYP3A4-specific substrate (e.g., 10 mM Testosterone or 1 mM Midazolam). Dilute in buffer to a working concentration near its Kₘ value.

-

Cofactor: Prepare an NADPH-regenerating system or a solution of NADPH (e.g., 10 mM in buffer).

-

Quenching Solution: Ice-cold acetonitrile, often containing an internal standard for analysis.

-

-

Incubation Procedure:

-

In microcentrifuge tubes or a 96-well plate, combine the buffer, enzyme source, and either DHB dilution or vehicle control (e.g., DMSO).

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Add the substrate to the mixture.

-

Initiate the reaction by adding the NADPH solution. The final incubation volume is typically 100-250 µL.

-

Incubate at 37°C for a predetermined linear time (e.g., 5-15 minutes).

-

Terminate the reaction by adding a volume (e.g., 2 volumes) of ice-cold quenching solution.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins (e.g., 10,000 x g for 10 minutes).

-

Transfer the supernatant to HPLC vials or a new plate.

-

Analyze the formation of the specific metabolite (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam) using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation for each DHB concentration.

-

Normalize the data to the vehicle control (defined as 100% activity).

-

Plot the percent activity versus the logarithm of the DHB concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol for Kᵢ and kᵢₙₐ꜀ₜ Determination (Mechanism-Based Inhibition)

This protocol involves a pre-incubation step to allow for the time-dependent inactivation of the enzyme.

-

Primary Incubation (Pre-incubation):

-

Prepare reagents as in the IC₅₀ protocol.

-

In a set of tubes, combine buffer, HLM, and various concentrations of DHB (and a vehicle control).

-

Initiate the pre-incubation by adding NADPH.

-

Incubate at 37°C. At several time points (e.g., 0, 5, 10, 15, 30 minutes), remove an aliquot of this pre-incubation mixture.

-

-

Secondary Incubation (Activity Assessment):

-

Immediately dilute the aliquot from the primary incubation (e.g., 10- to 20-fold) into a secondary incubation mixture that is pre-warmed to 37°C.

-

This secondary mixture contains buffer, additional NADPH, and a high concentration of the CYP3A4 substrate (e.g., 5-10 times the Kₘ). The dilution minimizes any reversible inhibition carried over from the primary incubation.

-

Incubate for a short, fixed period (e.g., 5-10 minutes).

-

Terminate the reaction with the quenching solution.

-

-

Sample Analysis:

-

Process and analyze the samples via LC-MS/MS as described previously.

-

-

Data Analysis:

-

For each DHB concentration, plot the natural logarithm of the percent remaining activity against the pre-incubation time. The slope of this line represents the observed rate of inactivation (kₒₑₛ).

-

Plot the calculated kₒₑₛ values against the corresponding DHB concentrations.

-

Fit this data to the Michaelis-Menten equation for inactivation kinetics to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration at half-maximal inactivation (Kᵢ).

-

Conclusion and Future Directions

This compound is unequivocally a major contributor to the grapefruit juice-drug interaction phenomenon. Its potent, mechanism-based inactivation of intestinal CYP3A4 provides a clear biochemical basis for the observed clinical effects on drug pharmacokinetics. For professionals in drug development, understanding the impact of DHB is critical for predicting and managing potential DDIs for new chemical entities that are CYP3A4 substrates. Future research should continue to focus on the variability of DHB content in different grapefruit products, the interplay between DHB and other furanocoumarins, and the development of predictive models that can accurately forecast the clinical magnitude of these interactions for specific drugs. A thorough understanding of these mechanisms is essential for providing accurate guidance to both clinicians and patients regarding the co-administration of medications with grapefruit products.

References

Navigating the Preclinical Safety of 6',7'-Dihydroxybergamottin: A Technical Guide on its Biochemical Interactions and Toxicological Data Gaps

For Immediate Release

A comprehensive review of the preclinical data on 6',7'-Dihydroxybergamottin (DHB), a natural furanocoumarin found in grapefruit, reveals a significant focus on its potent inhibition of cytochrome P450 3A4 (CYP3A4) and a notable absence of traditional toxicological studies. This technical guide, intended for researchers, scientists, and drug development professionals, summarizes the existing knowledge on DHB's biochemical interactions and highlights the critical data gaps in its preclinical safety assessment.

This compound is a well-documented, potent mechanism-based inhibitor of CYP3A4, the most abundant cytochrome P450 enzyme in the human liver and small intestine.[1][2][3] This enzyme is responsible for the metabolism of a vast number of therapeutic drugs.[4] The inhibitory action of DHB is a key factor behind the widely recognized "grapefruit juice effect," which can lead to significant and potentially hazardous drug-drug interactions by increasing the bioavailability of co-administered drugs.[5]

In Vitro Inhibition of Cytochrome P450 3A4

The primary "toxicological" concern from a drug development perspective is DHB's effect on drug metabolism. In vitro studies have consistently demonstrated its potent inhibitory effect on CYP3A4.

| Parameter | System | Substrate | Value | Reference |

| IC50 | Rat Liver Microsomes | 6β-hydroxytestosterone formation | 25 µM | |

| IC50 | Human Liver Microsomes | Midazolam α-hydroxylation | 4.7 µM | |

| IC50 (pre-incubation) | Human Liver Microsomes | Midazolam α-hydroxylation | 0.31 µM | |

| IC50 | Expressed Human CYP3A4 | Testosterone 6β-hydroxylation | 1-2 µM |

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound against CYP3A4.

Experimental Protocols

In Vitro CYP3A4 Inhibition Assay

A standard method to assess the inhibitory potential of DHB on CYP3A4 involves the use of human liver microsomes or recombinant human CYP3A4 enzymes.

1. Incubation:

-

Human liver microsomes (or recombinant CYP3A4) are incubated with a probe substrate for CYP3A4 (e.g., testosterone, midazolam).

-

A range of concentrations of the test compound (DHB) is added to the incubation mixture.

-

A cofactor, such as an NADPH-regenerating system, is required to initiate the enzymatic reaction.

2. Reaction Termination and Analysis:

-

The reaction is stopped after a specific incubation period by adding a quenching solvent (e.g., acetonitrile).

-

The mixture is then centrifuged to pellet the protein.

-

The supernatant is analyzed using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the formation of the metabolite.

3. Data Interpretation:

-

The rate of metabolite formation in the presence of DHB is compared to the control (without DHB).

-

The IC50 value, the concentration of DHB that causes 50% inhibition of CYP3A4 activity, is then calculated.

For mechanism-based inhibition studies, a pre-incubation step is included where DHB is incubated with the microsomes and NADPH for a period before the addition of the probe substrate.

Visualizing Biochemical Interactions and Experimental workflows

Caption: Mechanism-based inhibition of CYP3A4 by DHB.

Caption: Workflow for in vitro CYP3A4 inhibition assay.

Implications for Drug Development and Future Directions

The potent inhibition of CYP3A4 by DHB necessitates careful consideration during preclinical drug development. Any new chemical entity that is a substrate of CYP3A4 could have its pharmacokinetic profile significantly altered if co-administered with DHB or grapefruit juice. Therefore, screening for such interactions is a critical step in safety pharmacology.

The significant gap in the direct toxicological data for DHB warrants further investigation. To establish a comprehensive safety profile, the following preclinical studies are recommended:

-

Acute Toxicity Studies: To determine the median lethal dose (LD50) and identify signs of immediate toxicity.

-

Sub-chronic and Chronic Toxicity Studies: To evaluate the effects of repeated exposure over extended periods.

-

Genotoxicity Assays: To assess the potential for DNA damage.

-

Reproductive and Developmental Toxicity Studies: To investigate any adverse effects on fertility and embryonic development.

-

Carcinogenicity Studies: To determine the long-term potential for causing cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. US6160006A - this compound, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]

- 3. Identification of this compound, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Enzymatic Inhibition Profile of 6',7'-Dihydroxybergamottin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies on the enzymatic inhibition properties of 6',7'-dihydroxybergamottin (DHB), a furanocoumarin found in grapefruit juice. DHB is a significant contributor to the "grapefruit juice effect," a phenomenon known to alter the pharmacokinetics of numerous drugs. This document synthesizes key quantitative data, details experimental methodologies, and visually represents the mechanisms of inhibition to serve as a valuable resource for professionals in the fields of pharmacology and drug development.

Quantitative Inhibition Data

The inhibitory potency of DHB against various cytochrome P450 (CYP) enzymes has been a primary focus of early in vitro research. The following tables summarize the key quantitative data from these studies, providing insights into the compound's specificity and mechanism of action.

| Enzyme | Substrate | Test System | Inhibition Parameter | Value (µM) | Reference |

| CYP3A4 | Testosterone | Rat Liver Microsomes | IC50 | 25 | [1][2] |

| CYP3A4 | Testosterone | Human Liver Microsomes | - | - | [1] |

| CYP3A4 | Midazolam | Human Liver Microsomes | IC50 | 4.7 | [3] |

| CYP3A4 | Midazolam | Human Liver Microsomes (pre-incubation) | IC50 | 0.31 | [3] |

| CYP3A4 | Nifedipine | HepG2-GS-3A4 cells | - | - | |

| CYP3A4 | Not Specified | Human CYP3A4 expressed in E. coli | IC50 | 1-2 | |

| CYP3A4 | Not Specified | Reconstituted System | K_I | 59 | |

| CYP3A4 | Testosterone/Midazolam | Human Intestinal Microsomes | K_i (reversible) | ~0.8 | |

| CYP3A4 | Testosterone/Midazolam | Human Intestinal Microsomes | K_I (mechanism-based) | ~3 | |

| CYP1B1 | Not Specified | Human CYP1B1 | - | Substantial inhibition below 10 µM |

IC50: Half maximal inhibitory concentration. K_i: Inhibitory constant for reversible inhibition. K_I: Inactivation constant for mechanism-based inhibition.

Experimental Protocols

The following sections detail the methodologies employed in the early in vitro studies to characterize the enzymatic inhibition by DHB.

Reversible Inhibition Assay

This protocol is designed to determine the direct, reversible inhibition of a CYP enzyme by DHB.

a. Materials:

-

Human liver microsomes (HLMs) or cDNA-expressed CYP3A4

-

This compound (DHB)

-

CYP3A4 substrate (e.g., testosterone, midazolam)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or methanol (for quenching the reaction)

-

Analytical standards of the substrate and its metabolite

b. Procedure:

-

A pre-incubation mixture is prepared containing HLMs or expressed CYP3A4, phosphate buffer, and varying concentrations of DHB.

-

The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C.

-

The reaction is initiated by the addition of the CYP3A4 substrate.

-

Immediately after substrate addition, the NADPH regenerating system is added to start the metabolic reaction.

-

The reaction is allowed to proceed for a specific time (e.g., 10-20 minutes) at 37°C.

-

The reaction is terminated by adding a quenching solvent like cold acetonitrile.

-

The mixture is centrifuged to pellet the protein.

-

The supernatant is collected and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the formation of the metabolite.

-

The rate of metabolite formation is plotted against the DHB concentration to determine the IC50 value.

Mechanism-Based Inhibition (MBI) Assay

This protocol is used to investigate time-dependent, irreversible inhibition of a CYP enzyme, which is characteristic of mechanism-based inhibitors.

a. Materials:

-

Same as for the reversible inhibition assay.

b. Procedure:

-

A primary incubation mixture is prepared containing HLMs or expressed CYP3A4, phosphate buffer, varying concentrations of DHB, and the NADPH regenerating system.

-

This mixture is pre-incubated for different time points (e.g., 0, 5, 15, 30 minutes) at 37°C to allow for the potential inactivation of the enzyme.

-

Following the pre-incubation, an aliquot of the primary mixture is diluted into a secondary incubation mixture containing a high concentration of the CYP3A4 substrate. This dilution step is crucial to minimize any carryover of reversible inhibition.

-

The secondary reaction is allowed to proceed for a short, fixed time at 37°C.

-

The reaction is terminated and analyzed as described in the reversible inhibition assay.

-

The remaining enzyme activity is plotted against the pre-incubation time for each DHB concentration to determine the inactivation rate constant (k_inact) and the inactivation constant (K_I).

Visualizing the Inhibition

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the proposed mechanism of DHB-mediated CYP3A4 inhibition.

Caption: Workflow for determining the reversible inhibition of CYP3A4 by DHB.

Caption: Workflow for assessing mechanism-based inhibition of CYP3A4 by DHB.

Caption: Proposed dual mechanism of CYP3A4 inhibition by DHB.

Discussion of Inhibition Mechanism

Early in vitro studies have demonstrated that this compound inhibits CYP3A4 through a dual mechanism. Initially, DHB can bind to the active site of the enzyme in a reversible manner, leading to competitive inhibition. However, a more potent and clinically significant mode of inhibition is its action as a mechanism-based inactivator.

In the presence of NADPH, CYP3A4 metabolizes DHB, leading to the formation of a reactive intermediate. This reactive metabolite can then covalently bind to the enzyme, causing irreversible inactivation. This time- and concentration-dependent inactivation is a key reason for the prolonged duration of the grapefruit juice-drug interaction, as the restoration of enzymatic activity requires the synthesis of new enzyme. Some studies also suggest that DHB's inhibitory action on CYP3A4 may involve the inhibition of NADPH-cytochrome P450 reductase (POR) activity. While DHB is a potent inhibitor of CYP3A4, it has also shown inhibitory effects on other enzymes, such as CYP1B1, although its selectivity for CYP3A4 is a prominent feature. It is important to note that DHB does not appear to inhibit P-glycoprotein.

References

Methodological & Application

Application Note and Protocol: Quantification of 6',7'-Dihydroxybergamottin in Grapefruit Juice using HPLC

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grapefruit juice is known to interact with various medications, a phenomenon largely attributed to the inhibition of cytochrome P450 3A4 (CYP3A4) enzymes in the intestine and liver.[1] One of the primary furanocoumarins responsible for this interaction is 6',7'-dihydroxybergamottin (DHB).[2][3] Accurate quantification of DHB in grapefruit juice is crucial for food safety, drug interaction studies, and the development of new pharmaceuticals. This document provides a detailed protocol for the quantification of this compound in grapefruit juice using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a natural furanocoumarin found in grapefruit juice that has been identified as a potent inhibitor of CYP3A4 enzymes.[2][3] Inhibition of these enzymes can lead to altered metabolism and increased bioavailability of co-administered drugs, potentially causing adverse effects. Therefore, a reliable and validated analytical method for quantifying DHB in grapefruit juice is essential. This application note details a robust HPLC-UV method for this purpose, including sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol describes a common method for extracting furanocoumarins from grapefruit juice.

Materials:

-

Grapefruit juice sample

-

Ethyl acetate (HPLC grade)

-

Centrifuge

-

Centrifuge tubes (50 mL)

-

Rotary evaporator or nitrogen evaporator

-

Acetonitrile (HPLC grade)

-

Vortex mixer

-

0.45 µm syringe filters

Procedure:

-

Centrifuge the grapefruit juice sample at 3000 rpm for 10 minutes to pellet any solid pulp.

-

Transfer 20 mL of the supernatant to a 50 mL centrifuge tube.

-

Add 20 mL of ethyl acetate to the centrifuge tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully collect the upper organic layer (ethyl acetate) containing the furanocoumarins and transfer it to a clean tube.

-

Repeat the extraction (steps 3-6) two more times with fresh ethyl acetate, pooling all organic extracts.

-

Evaporate the pooled ethyl acetate extract to dryness at 40°C using a rotary evaporator or a stream of nitrogen.

-

Reconstitute the dried residue in 1 mL of acetonitrile.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Method

The following HPLC conditions are based on established methods for the analysis of furanocoumarins in citrus products.

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

-

Reversed-phase C18 column (e.g., XBridge Shield RP18, 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Mobile Phase A | Water with 2% Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 20% B; 5-20 min: 20-60% B; 20-25 min: 60-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B |

| Flow Rate | 0.75 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 310 nm |

Calibration and Quantification

-

Stock Solution: Prepare a stock solution of this compound standard in acetonitrile at a concentration of 1 mg/mL.

-

Working Standards: Prepare a series of working standards by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-

Calibration Curve: Inject each working standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Quantification: Inject the prepared grapefruit juice sample into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Determine the concentration of DHB in the sample using the calibration curve.

Data Presentation

The concentration of this compound in grapefruit juice can vary significantly depending on the type of grapefruit, processing, and brand. The following table summarizes reported concentrations from various studies.

| Grapefruit Juice Type | Concentration of this compound | Reference |

| Commercially available | 0.2 to 52.5 µmol/L | |

| Reconstituted frozen concentrate | Approximately 30 µmol/L | |

| Centrifugal retentate | 628 ppm | |

| White grapefruit juice | 12.8 µM |

Method Validation

To ensure the reliability of the analytical method, it is essential to perform method validation. Key validation parameters include:

-

Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.

-

Accuracy: Determined by spike recovery experiments, with acceptable recovery typically between 80-120%.

-

Precision: Evaluated by calculating the relative standard deviation (RSD) for replicate injections of the same sample (repeatability) and on different days (intermediate precision). RSD should typically be <5%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.

Visualizations

Experimental Workflow

Caption: Workflow for quantifying this compound in grapefruit juice.

Logical Relationship of Grapefruit Juice Components to Drug Interaction

Caption: Mechanism of this compound-mediated drug interaction.

References

Application Notes and Protocols for the Detection of 6',7'-Dihydroxybergamottin in Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

6',7'-Dihydroxybergamottin (DHB) is a furanocoumarin predominantly found in grapefruit and other citrus fruits. It is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), an enzyme crucial for the metabolism of a wide range of drugs.[1][2][3] The inhibition of CYP3A4 by DHB can lead to significant drug-drug interactions, resulting in increased bioavailability and potential toxicity of co-administered therapeutic agents.[4] Consequently, the accurate quantification of DHB in plasma is essential for pharmacokinetic studies, drug development, and in the clinical assessment of potential food-drug interactions.

This document provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Experimental Protocols

Sample Preparation: Protein Precipitation

A protein precipitation method is employed for the extraction of this compound from plasma samples. This technique is straightforward, rapid, and provides sufficient cleanup for LC-MS/MS analysis.

Materials:

-

Human plasma (collected in K2-EDTA tubes)

-

Acetonitrile (HPLC grade)

-

Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound or an analog like bergamottin, if a specific IS for DHB is unavailable)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples gently to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 10 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortex vigorously for 1 minute to precipitate the plasma proteins.

-

Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 20 | | | 1.0 | 20 | | | 5.0 | 95 | | | 6.0 | 95 | | | 6.1 | 20 | | | 8.0 | 20 |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions: The following MRM transitions should be used for the quantification and confirmation of this compound. The molecular weight of DHB is 372.4 g/mol .[2] The precursor ion is the protonated molecule [M+H]+ at m/z 373.2.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |

| 6',7'-DHB (Quantifier) | 373.2 | 203.1 | 100 | 25 | 40 |

| 6',7'-DHB (Qualifier) | 373.2 | 355.2 | 100 | 20 | 40 |

| Internal Standard | To be determined based on the selected IS | To be determined | 100 | To be optimized | To be optimized |

Note: The collision energy and declustering potential values are starting points and should be optimized for the specific instrument being used to achieve maximum sensitivity.

Data Presentation

The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound in plasma. This data is based on typical performance characteristics for similar bioanalytical methods and should be confirmed through method validation.

| Parameter | Expected Performance |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% (±20% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Visualizations

Figure 1: Overall experimental workflow for the quantification of this compound in plasma.

Figure 2: Logical flow of the plasma sample preparation protocol.

References

- 1. researchgate.net [researchgate.net]

- 2. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of this compound, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 6',7'-Dihydroxybergamottin as a Research Tool for P-glycoprotein Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6',7'-Dihydroxybergamottin (DHB) is a furanocoumarin found in grapefruit and other citrus fruits. It is a well-established and potent mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. The role of DHB as a modulator of P-glycoprotein (P-gp, ABCB1), an important efflux transporter that affects the pharmacokinetics of many drugs, is a subject of ongoing scientific investigation with conflicting reports in the literature. This document provides a comprehensive overview of the application of DHB as a research tool for P-gp studies, including a summary of the existing data, detailed experimental protocols for assessing its P-gp inhibitory activity, and a discussion of the current understanding of its mechanism of action.

The conflicting findings in the scientific literature regarding the P-gp inhibitory activity of DHB necessitate a careful and well-controlled experimental approach. Researchers are advised to consider the experimental variables that might contribute to these discrepancies, such as the choice of P-gp substrate and the specific characteristics of the in vitro model.

Quantitative Data on P-glycoprotein Inhibition

The in vitro inhibitory potency of this compound on P-glycoprotein (P-gp) has been a subject of conflicting reports. The following table summarizes the available quantitative data.

| Compound | P-gp Substrate | Cell Line | IC50 Value | Reference |

| This compound (DHB) | Talinolol | Caco-2 | 34 µM | [1] |

| This compound (DHB) | Not specified | Not specified | No inhibition up to 50 µM | [2] |

| 6',7'-Epoxybergamottin | Talinolol | Caco-2 | 0.7 µM | [1] |

| Bergamottin | Talinolol | Caco-2 | No inhibition up to 10 µM | [1] |

Note: The discrepancy in the reported IC50 values for DHB highlights the need for further research to clarify its P-gp inhibitory potential. The choice of P-gp substrate and experimental conditions may significantly influence the outcome of in vitro assays.

Mechanism of P-glycoprotein Modulation

The precise mechanism by which this compound may interact with P-glycoprotein is not yet fully elucidated. For many P-gp inhibitors, the mechanism can involve direct competition with substrates for the same binding site, allosteric modulation of the transporter, or alterations in the cell membrane environment. Given the conflicting data on its inhibitory activity, it is plausible that DHB is a weak or substrate-dependent inhibitor of P-gp. Its primary and more potent inhibitory action is on CYP3A4.

Caption: Potential interaction of DHB with P-gp.

Experimental Protocols

To investigate the effect of this compound on P-glycoprotein activity, two standard in vitro methods are recommended: the Caco-2 bidirectional permeability assay and the Rhodamine 123 efflux assay.

Caco-2 Bidirectional Permeability Assay

This assay assesses the potential of a compound to inhibit the transport of a known P-gp substrate across a monolayer of Caco-2 cells, which mimics the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

-

Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

-

This compound (DHB)

-

P-gp substrate (e.g., [³H]-Digoxin or Talinolol)

-

Positive control inhibitor (e.g., Verapamil)

-

Scintillation cocktail and counter (for radiolabeled substrates) or LC-MS/MS equipment

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values > 250 Ω·cm².

-

Preparation of Solutions:

-

Prepare stock solutions of DHB, the P-gp substrate, and the positive control in a suitable solvent (e.g., DMSO).

-

Prepare working solutions by diluting the stock solutions in pre-warmed HBSS to the desired concentrations. The final DMSO concentration should be less than 1%.

-

-

Transport Experiment (Apical to Basolateral - A-to-B):

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Add the P-gp substrate solution (with or without DHB or positive control) to the apical (A) side of the Transwell® insert.

-

Add fresh HBSS to the basolateral (B) side.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

-

-

Transport Experiment (Basolateral to Apical - B-to-A):

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Add the P-gp substrate solution (with or without DHB or positive control) to the basolateral (B) side.

-

Add fresh HBSS to the apical (A) side.

-

Incubate and collect samples from the apical compartment as described for the A-to-B transport.

-

-

Sample Analysis: Quantify the concentration of the P-gp substrate in the collected samples using liquid scintillation counting or LC-MS/MS.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

-

Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

-

An ER > 2 is indicative of active efflux.

-

Determine the percent inhibition of P-gp by DHB by comparing the ER in the presence and absence of DHB.

-

If dose-dependent inhibition is observed, calculate the IC50 value.

-

Caption: Caco-2 assay workflow.

Rhodamine 123 Efflux Assay

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from cells overexpressing P-gp.

Materials:

-

P-gp overexpressing cells (e.g., MDR1-MDCK or specific cancer cell lines) and the corresponding parental cell line.

-

Cell culture medium.

-

Rhodamine 123.

-

This compound (DHB).

-

Positive control inhibitor (e.g., Verapamil).

-

Flow cytometer or fluorescence plate reader.

-

Propidium iodide (for viability staining).

Procedure:

-

Cell Seeding: Seed the P-gp overexpressing and parental cells in a multi-well plate and allow them to adhere overnight.

-

Rhodamine 123 Loading:

-

Wash the cells with pre-warmed buffer (e.g., HBSS).

-

Incubate the cells with a loading buffer containing Rhodamine 123 for a defined period (e.g., 30-60 minutes) at 37°C to allow for substrate accumulation.

-

-

Efflux Inhibition:

-

Wash the cells to remove extracellular Rhodamine 123.

-

Add fresh, pre-warmed buffer containing different concentrations of DHB or the positive control.

-

Incubate for a specific time (e.g., 60-120 minutes) at 37°C to allow for P-gp-mediated efflux.

-

-

Fluorescence Measurement:

-

Wash the cells with cold buffer.

-

Lyse the cells or directly measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

-

If using flow cytometry, gate on the live cell population using propidium iodide exclusion.

-

-

Data Analysis:

-

Compare the intracellular Rhodamine 123 fluorescence in P-gp overexpressing cells treated with DHB to untreated cells and cells treated with the positive control.

-

An increase in intracellular fluorescence indicates inhibition of P-gp efflux.

-

Calculate the percent inhibition and, if applicable, the IC50 value for DHB.

-

Caption: Rhodamine 123 assay workflow.

Conclusion

The application of this compound as a research tool for P-glycoprotein studies requires careful consideration of the existing conflicting data. While it is a potent inhibitor of CYP3A4, its effect on P-gp appears to be less pronounced and may be dependent on the experimental conditions. Researchers should employ well-validated in vitro assays, such as the Caco-2 bidirectional permeability assay and the Rhodamine 123 efflux assay, to further investigate and clarify the role of DHB in P-gp modulation. The detailed protocols provided in this document serve as a starting point for such investigations. Acknowledging the current scientific uncertainty is crucial for the accurate interpretation of experimental results and for advancing our understanding of the complex interplay between dietary compounds and drug transporters.

References

- 1. Grapefruit juice-drug interactions: Grapefruit juice and its components inhibit P-glycoprotein (ABCB1) mediated transport of talinolol in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

Utilizing 6',7'-Dihydroxybergamottin in drug metabolism and pharmacokinetic studies.

Application Notes

Introduction